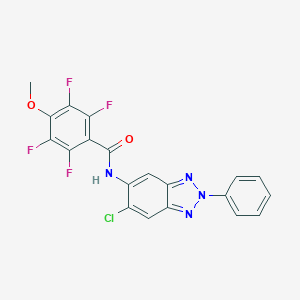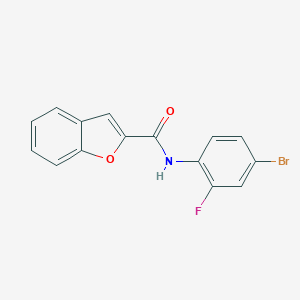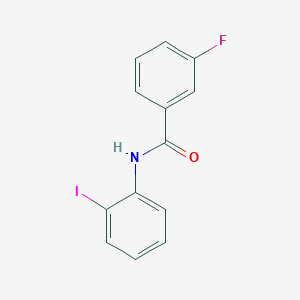![molecular formula C25H20ClFN4O2 B250798 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250798.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide, also known as BCF-157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BCF-157 is a pentadecapeptide, meaning it is composed of 15 amino acids.
Mecanismo De Acción
The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide is not fully understood, but it is believed to involve the activation of the FAK/PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound has also been shown to increase the expression of growth factors, such as VEGF and HGF, which are involved in tissue repair and regeneration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, angiogenic, and cytoprotective properties. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to promote angiogenesis, which is the formation of new blood vessels, and to protect cells from oxidative stress and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide in lab experiments is its stability, which allows for long-term storage and use. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide. One area of research is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and may have potential in the treatment of these disorders. Another area of research is the development of this compound analogs with improved properties, such as increased stability and potency. Finally, the use of this compound in combination with other therapies, such as stem cell therapy, may have potential for enhancing tissue repair and regeneration.
Métodos De Síntesis
The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The final product is purified using high-performance liquid chromatography (HPLC). The synthesis of this compound has been reported in several studies, with variations in the specific protocol used.
Aplicaciones Científicas De Investigación
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields of medicine, including orthopedics, gastroenterology, and wound healing. In orthopedics, this compound has been shown to promote the healing of tendon and ligament injuries. In gastroenterology, this compound has been studied for its anti-inflammatory and cytoprotective properties in the treatment of inflammatory bowel disease. In wound healing, this compound has been shown to accelerate the healing of skin and corneal wounds.
Propiedades
Fórmula molecular |
C25H20ClFN4O2 |
|---|---|
Peso molecular |
462.9 g/mol |
Nombre IUPAC |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C25H20ClFN4O2/c26-21-15-19(29-24(32)20-8-6-17(16-28)14-22(20)27)7-9-23(21)30-10-12-31(13-11-30)25(33)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,29,32) |
Clave InChI |
WAJUAPGRBDVUQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)



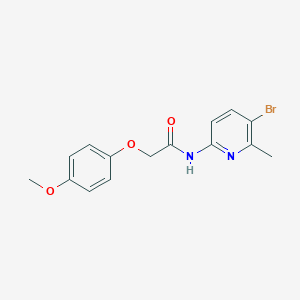
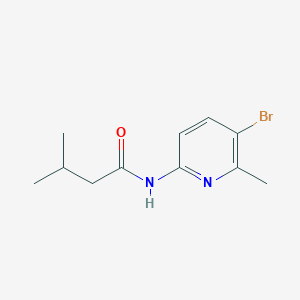
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)

